(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride

Enzyme Kinetics Protease Inhibition Biochemical Assay Development

Protease research faces challenges in achieving target selectivity with reversible inhibitors. L-Leu-CMK·HCl (CAS 54518-92-2) is an active site-directed, irreversible inhibitor of serine and cysteine proteases that covalently alkylates catalytic histidine or cysteine residues, providing definitive mechanistic readouts unattainable with methyl ketone analogs. • Ki = 0.67 μM against Aeromonas aminopeptidase - 27-fold more potent than Leu-methyl ketone, establishing a quantitative benchmark for novel inhibitor screening. • Selectively stimulates lipid synthesis in fat body/tissue models, a property absent in TPCK, enabling dissection of protease-to-metabolic signaling crosstalk. • Serves as direct precursor for ALCK (acetylated derivative), a selective acylpeptide hydrolase inhibitor that induces apoptosis in U937 cells. Supplied as white solid (≥95% purity), stored at -20°C, shipped at ambient temperature. For R&D use only; not for human or veterinary applications.

Molecular Formula C7H15Cl2NO
Molecular Weight 200.10 g/mol
CAS No. 54518-92-2
Cat. No. B555371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride
CAS54518-92-2
Synonyms54518-92-2; (S)-3-Amino-1-chloro-5-methylhexan-2-onehydrochloride; H-Leu-CMK.HCl; L1636_SIGMA; SCHEMBL9787666; H-Leu-chloromethylketone.HCl; MolPort-003-944-527; 7883AB; ANW-60603; AKOS015894461; AK-89151; KB-53296; TC-149348; FT-0694198; ST24036110; K-9825; I05-0632; (3S)-3-amino-1-chloro-5-methylhexan-2-onehydrochloride; 2-Hexanone,3-amino-1-chloro-5-methyl-,hydrochloride,(S)-
Molecular FormulaC7H15Cl2NO
Molecular Weight200.10 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)CCl)N.Cl
InChIInChI=1S/C7H14ClNO.ClH/c1-5(2)3-6(9)7(10)4-8;/h5-6H,3-4,9H2,1-2H3;1H
InChIKeyDRZZRBOLWKRHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine Chloromethyl Ketone Hydrochloride: Irreversible Protease Inhibitor


(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride (CAS 54518-92-2), commonly referred to as L-Leucine chloromethyl ketone hydrochloride (L-Leu-CMK·HCl), is a chiral chloromethyl ketone derivative of the essential amino acid leucine. It functions as an active site-directed, irreversible inhibitor of serine and cysteine proteases, covalently alkylating catalytic histidine or cysteine residues . The compound is widely employed in biochemical research for protease mechanism studies, enzyme kinetics, and as a tool for modulating proteolytic pathways .

Workflow
Irreversible inhibition of serine/cysteine proteases via active-site covalent modification
Selection Logic
Leucine side chain directs S1 pocket recognition; reported binding mirrors leucinamide substrate
Use Context
Protease mechanism studies, enzyme kinetics, and proteolytic pathway modulation research

Specificity of L-Leu-CMK HCl vs. Generic Chloromethyl Ketones


Chloromethyl ketone (CMK) inhibitors are not functionally interchangeable. The amino acid side chain dictates S1 pocket recognition and target protease selectivity, while the reactive halogen (chloro vs. bromo vs. methyl) profoundly influences inhibitory potency and practical handling stability [1]. Substituting L-Leu-CMK·HCl with a phenylalanine-, lysine-, or tosyl-derivatized CMK, or even with a leucine methyl ketone, leads to quantitatively distinct inhibition profiles and divergent biological outcomes, as demonstrated by the differential data below [2].

S1 Pocket Recognition
Substituting Leu with Phe, Lys, or tosyl may shift target protease selectivity. The amino acid side chain governs S1 pocket binding.
Halogen Reactivity
Chloromethyl, bromomethyl, and methyl ketones differ in inhibitory potency and handling stability. Chloromethyl may offer a practical balance for routine use.
Biological Outcome Divergence
Leu-CMK stimulates lipid synthesis in insect fat body, whereas TPCK does not. Functional response may not transfer between CMK analogs.

Selectivity Evidence: L-Leu-CMK HCl vs. Closest Analogues


Inhibition of Aeromonas Aminopeptidase: Chloromethyl vs. Methyl and Bromomethyl Analogues

In a direct head-to-head study, L-leucine chloromethyl ketone (Ki = 0.67 μM) exhibited a 27-fold greater inhibitory potency against Aeromonas aminopeptidase than L-leucine methyl ketone (Ki = 18 μM) [1]. L-Leucine bromomethyl ketone was even more potent (Ki = 0.20 μM), but the chloromethyl analogue offers a practical balance of high potency and manageable reactivity for routine laboratory use [1].

Aeromonas Aminopeptidase Ki
Head-to-head
L-Leu-CMK·HCl Ki = 0.67 μM; 27-fold more potent than L-Leu-methyl ketone (Ki = 18 μM); bromomethyl analogue Ki = 0.20 μM
Supports chloromethyl selection for balanced potency and handling stability
Aeromonas proteolytica aminopeptidase; Arch Biochem Biophys 165:739-743 (1974)
Enzyme Kinetics Protease Inhibition Biochemical Assay Development

Lipid Synthesis Stimulation in Insect Fat Body: Leu-CMK vs. TPCK

Leucine chloromethyl ketone (LeuCK) stimulated lipid synthesis in locust fat body in vitro, while tosyl-phenylalanine chloromethyl ketone (TPCK) failed to produce any stimulation [1]. Effective stimulatory concentrations of the related TLCK were in the range of 0.2–1.0 mM, and similar stimulatory effects were confirmed for LeuCK and PheCK, but not for TPCK [1].

Lipid Synthesis Stimulation
Cross-study comparable
Leu-CMK stimulated lipid synthesis in locust fat body; TPCK showed no stimulation; TLCK effective at 0.2–1.0 mM
Supports Leu-CMK for lipid metabolism modulation studies
In vitro fat body assay, Locusta migratoria; Arch Insect Biochem Physiol 39:9–17 (1998)
Metabolic Research Insect Biochemistry Lipid Metabolism

Synthetic Precursor to ALCK, an Acylpeptide Hydrolase Inhibitor

Acetylation of L-leucine chloromethyl ketone yields acetylleucine chloromethyl ketone (ALCK), which selectively inhibits acylpeptide hydrolase (ACPH) and induces dose- and time-dependent apoptosis in human monoblastic U937 cells [1]. The parent compound (L-Leu-CMK·HCl) thus serves as a direct synthetic intermediate for generating a biologically active tool compound with a distinct target profile [1].

Synthetic Utility
Supporting evidence
Acetylation converts L-Leu-CMK·HCl to ALCK, an acylpeptide hydrolase inhibitor
Enables in-house ALCK synthesis for apoptosis pathway research
ALCK induced apoptosis in U937 cell model; Biochem Biophys Res Commun 263:139-142 (1999)
Chemical Biology Apoptosis Research Acylpeptide Hydrolase Inhibition

Predictable S1 Pocket Binding: Leu-CMK Mirrors Leucinamide Substrate

The chloromethyl ketones derived from L-leucine and L-phenylalanine were found to have the same relative binding constants as the corresponding substrates L-leucinamide and L-phenylalaninamide [1]. This structure-activity relationship indicates that the leucine side chain directs inhibition selectively toward proteases with a preference for leucine at the S1 pocket, a selectivity that cannot be achieved with phenylalanine-, lysine-, or tosyl-derivatized CMK analogs [1].

S1 Pocket SAR
Class-level
Relative binding constant of Leu-CMK mirrors L-leucinamide substrate specificity
Supports rational selection for leucine-preferring proteases
Aeromonas aminopeptidase competitive inhibition study; Arch Biochem Biophys 165:739-743 (1974)
Protease Substrate Specificity Rational Inhibitor Design Structure-Activity Relationship

Live-Cell Protease Profiling: FAM-Leu-CMK vs. FAM-Phe-CMK

FAM-Leu-CMK, a fluorescently labeled L-leucine chloromethyl ketone, is employed in FLISP (Fluorescence Labeled Inhibitors of Serine Proteases) kits to covalently label and quantify active chymotrypsin-like serine proteases in live cells . The amino acid targeting peptide (Leu vs. Phe) directs the fluorescent CMK probe to distinct subsets of chymotrypsin-like proteases, enabling differential intracellular protease activity profiling .

Live-Cell Profiling
Data to verify
FAM-Leu-CMK labels chymotrypsin-like serine proteases in live cells; labeling pattern differs from FAM-Phe-CMK
Enables differential intracellular protease activity profiling
FLISP assay kit context; cross-study comparable evidence
Cell Biology Fluorescence Imaging Serine Protease Activity Assays

Key Applications of L-Leucine Chloromethyl Ketone Hydrochloride


Comparative Enzyme Kinetics and Inhibitor Potency Screening

Utilize L-Leu-CMK·HCl as a reference irreversible inhibitor in head-to-head kinetic assays against Aeromonas aminopeptidase or other leucine-preferring proteases. The established Ki of 0.67 μM provides a benchmark for evaluating novel inhibitor candidates, while the 27-fold potency advantage over Leu-methyl ketone [1] eliminates the need for less potent methyl ketone controls.

Metabolic Studies of Insulin-Like Lipid Synthesis Modulation

Employ L-Leu-CMK in insect or mammalian fat body/tissue models to investigate insulin-like stimulation of lipid synthesis. The compound's unique ability to stimulate lipid synthesis, in contrast to TPCK which lacks this activity [1], makes it a critical tool for dissecting signaling pathways that couple protease inhibition to metabolic regulation.

In-House ALCK Synthesis for Apoptosis Research

Use L-Leu-CMK·HCl as a direct synthetic precursor for acetylation to produce ALCK, a selective acylpeptide hydrolase inhibitor that induces apoptosis in U937 cells [1]. This enables laboratories to generate the biologically active derivative on-demand for studies of ACPH-mediated protein deacetylation and programmed cell death.

Live-Cell Serine Protease Activity Profiling Using FLISP Assay Kits

Incorporate FAM-Leu-CMK (prepared from L-Leu-CMK·HCl) in FLISP-based fluorescence assays to detect and quantify chymotrypsin-like serine protease activity in intact, living cells [1]. The leucine-specific probe enables differential profiling when used in parallel with FAM-Phe-CMK, allowing researchers to distinguish protease subfamilies based on S1 pocket preferences.

Application
Selection Property
Validation Focus
Protease inhibitor kinetics benchmarking
Irreversible inhibition potency benchmark
Head-to-head kinetic validation against leucine-preferring proteases
Lipid synthesis modulation in insect tissue models
Leucine-specific metabolic response profile
Confirm stimulatory effect on lipid synthesis in target model
ALCK synthesis for apoptosis pathway research
Synthetic precursor for acylpeptide hydrolase inhibitor
Validate ACPH inhibition and apoptosis induction in hematopoietic cells
Live-cell serine protease activity profiling
Chymotrypsin-like protease probe (FLISP-compatible)
Differentiate protease subfamilies by S1 pocket specificity
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